4-Bromo-6-nitroquipazine is classified as an organic compound with a molecular formula of C14H16BrN3O2. It is categorized under the broader class of nitro compounds and piperazines, which are known for their diverse biological activities, including antidepressant properties. The compound can be synthesized through various chemical processes, which are discussed in detail below.
The synthesis of 4-bromo-6-nitroquipazine can be achieved through several methods, often involving the bromination of 6-nitroquipazine at the 4-position. One common approach involves:
For example, a study demonstrated that bromination could be effectively conducted using N-bromosuccinimide in dimethylformamide, yielding high purity and yield .
The molecular structure of 4-bromo-6-nitroquipazine features a piperazine ring substituted with a bromine atom at the 4-position and a nitro group at the 6-position. The structural formula can be represented as follows:
The structural representation highlights the presence of functional groups that contribute to its pharmacological activity.
4-Bromo-6-nitroquipazine participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create analogs with varied biological activities.
The mechanism of action for 4-bromo-6-nitroquipazine primarily involves its interaction with the serotonin transporter. As a selective serotonin reuptake inhibitor, it blocks the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability in the brain. This mechanism is similar to that of other antidepressants but with potentially higher specificity for certain serotonin transporter subtypes .
Research indicates that compounds like 4-bromo-6-nitroquipazine exhibit binding affinities comparable to established antidepressants, making them promising candidates for further development in treating mood disorders .
4-Bromo-6-nitroquipazine exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly used to characterize these properties and confirm the identity of synthesized samples .
The primary applications of 4-bromo-6-nitroquipazine lie within pharmacological research, particularly concerning its role as a serotonin transporter inhibitor. Potential scientific uses include:
4-Bromo-6-nitroquipazine (CAS# 143954-73-8) is a halogenated derivative of the potent serotonin reuptake inhibitor 6-nitroquipazine. Its systematic name is 4-bromo-6-nitro-2-(1-piperazinyl)quinoline, with the molecular formula C₁₃H₁₃BrN₄O₂ and a molecular weight of 337.17 g/mol. The compound features a quinoline core substituted with a bromine atom at the 4-position and a nitro group (-NO₂) at the 6-position, while the 2-position is occupied by a piperazinyl ring. This electron-withdrawing nitro group and the bulky bromine atom significantly influence its electronic distribution and steric profile, enhancing its affinity for the serotonin transporter (SERT) [1] [5] [10].
Table 1: Physicochemical Properties of 4-Bromo-6-nitroquipazine
Property | Value | Conditions/Prediction Method |
---|---|---|
Molecular Weight | 337.17 g/mol | - |
Density | 1.582 ± 0.06 g/cm³ | Predicted |
Boiling Point | 539.8 ± 50.0 °C | Predicted |
pKa | 8.30 ± 0.10 | Predicted |
LogP | 3.23 | - |
Vapor Pressure | 1.01E-11 mmHg | 25°C |
Key synthesis routes involve electrophilic bromination of 6-nitroquipazine precursors. A validated method uses sulfuric acid in tetrahydrofuran at 80°C for 3 hours, while multi-step approaches employ polyphosphoric acid (PPA) and phosphorus(V) oxybromide (POBr₃) [5].
Table 2: Synthesis Routes for 4-Bromo-6-nitroquipazine
Route | Key Reagents/Conditions | Steps | Reference |
---|---|---|---|
1 | H₂SO₄, THF, 80°C, 3h | 1 | DOI:10.1016/S0960-894X(02)00028-8 |
2 | i) PPA, 120°C, 2.5h; ii) POBr₃, 100°C, 3h | 3 | DOI:10.1016/j.bmc.2005.05.031 |
4-Bromo-6-nitroquipazine emerged in the early 1990s as a strategic refinement of the quipazine scaffold to develop high-affinity ligands for visualizing SERT. Initial in vitro studies demonstrated its exceptional potency, inhibiting [³H]5-HT uptake into rat brain synaptosomes and displacing [³H]6-nitroquipazine binding with IC₅₀ values in the low nanomolar range. Crucially, it exhibited approximately 2-fold higher potency in in vivo binding assays within the mouse hypothalamus compared to 6-bromoquipazine, establishing its superiority for in vivo SERT imaging [2]. This finding positioned it as a lead candidate for positron emission tomography (PET) tracer development. Researchers capitalized on the longer half-life of bromine-76 (t₁/₂ = 16.2 h) compared to carbon-11 (t₁/₂ = 20.4 min) to synthesize [⁷⁶Br]4-bromo-6-nitroquipazine. This radioligand enabled extended kinetic and biodistribution studies in animal models, confirming specific accumulation in SERT-rich brain regions like the thalamus, hypothalamus, and midbrain, validating its target engagement [8]. Its development directly addressed limitations of earlier SERT ligands like [¹¹C]McN5652 (short half-life) and nor-β-CIT (lack of selectivity for SERT over dopamine/norepinephrine transporters) [6] [8].
4-Bromo-6-nitroquipazine occupies a pivotal role in the structural evolution of quipazine-based SERT inhibitors. It exemplifies the strategy of halogen substitution (bromine at C4) to optimize the pharmacophore of 6-nitroquipazine, the parent compound known for its sub-nanomolar SERT affinity (Kᵢ ~ 0.17 nM) and selectivity [10]. Structure-activity relationship (SAR) studies within the 6-nitroquipazine series revealed that electron-withdrawing substituents at the 4-position dramatically enhance SERT binding. The bromine atom confers optimal steric bulk and electronic effects, resulting in a Kᵢ of 0.03–0.13 nM – surpassing 6-nitroquipazine itself and outperforming chloro (Kᵢ=0.03 nM) and iodo (Kᵢ=0.19 nM) analogues in affinity and selectivity profiles [4] [8]. This high affinity stems from enhanced interactions within the SERT binding pocket, likely involving hydrophobic contacts and possibly halogen bonding [4] [7].
Furthermore, 4-bromo-6-nitroquipazine served as a crucial proof-of-concept molecule for developing SERT-specific radiopharmaceuticals. Its success validated the diaryl sulfide core structure (used in later tracers like [¹²³I]ADAM and [¹¹C]DASB) and halogenated nitroquipazines as viable platforms for brain imaging [6] [9]. Research on its alkylated piperazinyl derivatives (e.g., 4-octyl, 4-decyl, 4-dodecyl) further demonstrated that modulating the basicity and lipophilicity of the piperazine nitrogen could fine-tune brain penetration and antidepressant-like effects in behavioral models, bridging molecular pharmacology with potential therapeutic applications [7]. Its contribution to understanding SERT density alterations in depression, Parkinson's disease, and substance abuse underscores its enduring significance in neuropharmacological research [2] [6] [8].
Table 3: Comparative Binding Affinities (Kᵢ) of Key Quipazine Derivatives at SERT
Compound | Kᵢ (nM) for SERT | Relative Potency vs. 6-NQ | Key Feature |
---|---|---|---|
6-Nitroquipazine (6-NQ) | 0.17 | 1x | Parent compound |
4-Bromo-6-nitroquipazine | 0.03 - 0.13 | ~5-6x | Optimal halogen bulk |
4-Chloro-6-nitroquipazine | 0.03 | ~6x | Smaller halogen |
5-Iodo-6-nitroquipazine | 0.19 | ~0.9x | Alternative halogen position |
6-Bromoquipazine | >0.13 | <1x | Lacks nitro group |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8